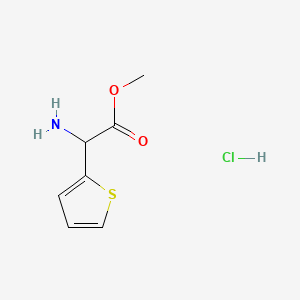

Methyl amino(1-naphthyl)acetate hydrochloride

Vue d'ensemble

Description

“Methyl amino(1-naphthyl)acetate hydrochloride” is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals . It is an intermediate used in the synthesis of various pharmaceuticals such as Terbinafine hydrochloride and Butenafine hydrochloride .

Synthesis Analysis

The synthesis of “this compound” involves nucleophilic acyl substitution reactions . It has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .Molecular Structure Analysis

The molecular weight of “this compound” is 207.70 . The compound increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] .Chemical Reactions Analysis

“this compound” has been used in the preparation of a Schiff base derived from N-(1-naphthyl)ethylenediamine for fluoride recognition . It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .Physical and Chemical Properties Analysis

“this compound” is an off-white powder . It has a molecular weight of 251.71g/mol . It has a complexity of 254, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Enzymatic Hydrolysis and Optical Resolution : Methyl ester derivatives of naphthylalanines, including β-(1-naphthyl)alanine, have been efficiently resolved through enzymatic hydrolysis using immobilized enzymes. This process is significant in overcoming the challenges related to the lipophilic character of these amino acids (Pugnière, Castro, & Previero, 1991).

Catalytic Synthesis : Studies have explored the catalytic synthesis of methyl 1-naphthyl acetate, highlighting conditions that achieve high yields. For instance, a yield of 97.5% was obtained under specific conditions involving the mole ratio of 1-naphthaleneacetic acid, methanol, and aminosulfonic acid (Xu Dong-fang, 2004).

Antibacterial Properties : 4-Amino-2-methyl-1-naphthol hydrochloride has been identified as having significant antibacterial activity against both gram-positive and gram-negative organisms, indicating its potential in medical applications (Shwartzman, 1948).

Biodegradation of Pesticides : The enzymatic properties of carbaryl hydrolase in Rhizobium sp., which can hydrolyze carbaryl (1-naphthyl-N-methylcarbamate) to 1-naphthol and methylamine, are of interest in biodegradation studies of pesticides (Hashimoto, Fukui, Hayano, & Hayatsu, 2002).

Heterocyclic Synthesis : The synthesis of 2-substituted naphtho[1,2-d]oxazole derivatives using 1-amino-2-naphthol hydrochloride as a common substrate is noteworthy. This process involves the use of carboxylic acid derivatives and substituted aromatic aldehydes, which are significant in the field of heterocyclic chemistry (Kumar, Imam, Singh, & Singh, 2020).

Neuroimaging in Alzheimer’s Disease : The use of 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile in positron emission tomography for localizing neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients is a significant advancement in neuroimaging (Shoghi-Jadid et al., 2002).

Mécanisme D'action

Target of Action

It’s known that naphthalene derivatives can interact with various biological targets

Mode of Action

Naphthalene derivatives are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

Naphthalene derivatives are known to participate in various biochemical processes

Result of Action

It’s known that 1-naphthylmethylamine, a related compound, can increase the induced circular dichroism (icd) magnitude exhibited by poly [(4-carboxyphenyl)acetylene] . This suggests that Methyl amino(1-naphthyl)acetate hydrochloride might have similar effects.

Safety and Hazards

Orientations Futures

“Methyl amino(1-naphthyl)acetate hydrochloride” has potential applications in the synthesis of biologically active compounds . It can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

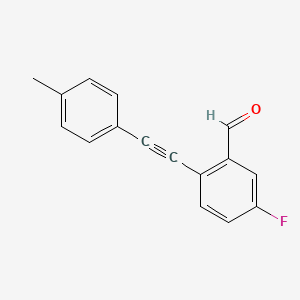

methyl 2-amino-2-naphthalen-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBPJGUHOJEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231441.png)

![2-(cinnamylthio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3231458.png)

![3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3231465.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231469.png)

![Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3231474.png)